cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the quinoline core might be synthesized first, followed by the introduction of the fluorophenyl and cyclobutylmethyl groups through substitution reactions. The ethoxy carboxylate group might be added last, through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The exact structure would depend on the positions of the different groups on the quinoline ring .Chemical Reactions Analysis
This compound, like other organic compounds, could undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used. For example, the ester group could be hydrolyzed to give a carboxylic acid and an alcohol. The compound could also undergo electrophilic aromatic substitution reactions at the quinoline and phenyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the fluorine atom might increase its stability and lipophilicity .Mechanism of Action
Target of Action
Cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline derivative . Quinoline derivatives have been found to interact with a variety of targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoline derivatives can vary widely depending on the specific derivative and its targets . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets . .
Future Directions
Properties
IUPAC Name |
cyclobutylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO3/c1-2-27-22-13-21(16-6-9-18(24)10-7-16)25-20-11-8-17(12-19(20)22)23(26)28-14-15-4-3-5-15/h6-13,15H,2-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPSUACLMDXQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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